molecular formula C2H6S B13421874 Ethanethiol-SD

Ethanethiol-SD

Cat. No.: B13421874
M. Wt: 63.14 g/mol
InChI Key: DNJIEGIFACGWOD-DYCDLGHISA-N
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Description

Significance of Deuterium (B1214612) Labeling in Organosulfur Chemistry

Deuterium labeling is a critical tool in organosulfur chemistry for several reasons. The substitution of a protium (B1232500) (¹H) atom with a deuterium (²H or D) atom introduces a heavier, more stable C-D bond compared to the C-H bond. nih.gov This difference in bond energy, known as the kinetic isotope effect (KIE), can alter reaction rates, providing invaluable information for mechanistic studies. chem-station.comazimuth-corp.com

In the study of sulfur-containing compounds, which are often volatile and reactive, deuterium labeling offers enhanced analytical precision. researchgate.netnih.gov For instance, deuterated analogs are widely used as internal standards in mass spectrometry (MS) for the accurate quantification of their non-labeled counterparts in complex matrices like crude oil or biological samples. mdpi.comnih.govacs.org The distinct mass difference allows for clear differentiation from the naturally occurring analyte, correcting for variations during sample preparation and analysis. researchgate.net This is particularly useful for thiols like ethanethiol (B150549), which are prone to oxidation to disulfides; a deuterated standard can help monitor such transformations during analysis. researchgate.netnih.gov

Furthermore, deuterium labeling aids in understanding the metabolic fate of organosulfur compounds and can be used to improve the metabolic stability and pharmacokinetic profiles of pharmaceutical drugs. nih.govclearsynth.comacs.org Researchers have also utilized deuterium labeling to probe the intermolecular interactions and hydrogen bonding of thiols, gaining deeper insights into their physical properties. cdnsciencepub.com The development of new methods for the deuterium labeling of molecules with thioether motifs continues to expand the toolkit for researchers in this field. cea.fr

Nomenclature and Isotopic Structure of Ethanethiol-SD (C₂H₅DS)

This compound is a specific isotopologue of ethanethiol where the hydrogen atom of the thiol functional group (-SH) is replaced by a deuterium atom. Its chemical formula is C₂H₅DS.

Systematic Name: Ethanethiol-d1

Common Abbreviation: EtSD

Chemical Formula: C₂H₅S²H or C₂H₅DS

The structure is analogous to its non-deuterated counterpart, ethanethiol (C₂H₅SH), consisting of an ethyl group (CH₃CH₂) attached to a sulfhydryl group, but with the proton of the sulfhydryl group substituted by a deuteron (B1233211). wikipedia.org This specific labeling at the sulfur atom is crucial for studying reactions and interactions directly involving the thiol group. The replacement of protium with deuterium results in a slightly higher molecular mass and altered vibrational frequencies, particularly for the S-D stretching mode compared to the S-H stretching mode. cdnsciencepub.comajchem-a.com

PropertyValue
Chemical Formula C₂H₅DS
Molar Mass ~63.14 g·mol⁻¹
Parent Compound Ethanethiol (C₂H₆S)
Isotopic Atom Deuterium (D)
Labeling Position Thiol group (-SD)

Historical Context of Isotopic Studies on Ethanethiol Analogs

The study of isotopically labeled compounds dates back to the discovery of deuterium in the 1930s. nih.govoaepublish.com In the context of organosulfur compounds, early isotopic studies were driven by the need to understand their physical and chemical properties. A notable investigation into deuterated ethanethiol was conducted to explore the vapor pressure isotope effect. cdnsciencepub.com In 1979, Szydłowski and Wolff re-examined the vapor pressures of C₂H₅SH and C₂H₅SD over a wide temperature range, correcting previous findings and providing a deeper understanding of the hydrogen (and deuterium) bonding in thiols. cdnsciencepub.com Their work demonstrated that the vapor pressure ratio (Pᴅ/Pʜ) was slightly above 1.0, which is characteristic of weakly hydrogen-bonded substances. cdnsciencepub.com

The development of advanced analytical techniques, especially gas chromatography-mass spectrometry (GC-MS), propelled the use of deuterated ethanethiol analogs as internal standards. researchgate.netnih.gov Studies focusing on the analysis of volatile sulfur compounds in wine, for example, developed stable isotope dilution assays using deuterated ethanethiol ([²H₅]ethanethiol) to accurately quantify ethanethiol and its oxidation product, diethyl disulfide. researchgate.netnih.govacs.org These methods highlighted the necessity of using labeled standards to account for the high reactivity and volatility of thiols during analysis. researchgate.net More broadly, the synthesis of various deuterated dialkylaminoethanethiols has been pursued for their importance as standards in the mass spectrometric monitoring of chemical warfare agent precursors. researchgate.net The continuous evolution of synthetic methodologies for deuterium labeling ensures that compounds like this compound remain valuable probes in diverse areas of chemical research. azimuth-corp.comacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H6S

Molecular Weight

63.14 g/mol

IUPAC Name

deuteriosulfanylethane

InChI

InChI=1S/C2H6S/c1-2-3/h3H,2H2,1H3/i/hD

InChI Key

DNJIEGIFACGWOD-DYCDLGHISA-N

Isomeric SMILES

[2H]SCC

Canonical SMILES

CCS

Origin of Product

United States

Synthetic Methodologies for Deuterated Ethanethiol

Pathways for Deuterium (B1214612) Incorporation into Ethanethiol (B150549)

The introduction of deuterium into the ethanethiol molecule at the sulfur atom can be achieved primarily through two distinct approaches: direct isotopic exchange on the pre-formed thiol or by building the molecule from a deuterated starting material.

One of the most direct methods for preparing ethanethiol-SD is through hydrogen-deuterium (H/D) exchange on unlabeled ethanethiol. The hydrogen atom of a thiol group is labile and can readily exchange with deuterium from a suitable source. This process is an equilibrium reaction, and driving the equilibrium towards the deuterated product is key to achieving high isotopic incorporation.

The most common and inexpensive deuterium source for this purpose is heavy water (D₂O). The exchange reaction can be represented as:

CH₃CH₂SH + D₂O ⇌ CH₃CH₂SD + HDO

Studies on the thermodynamics of deuterium exchange between water and thiols have shown that the equilibrium constant for this type of reaction is influenced by temperature. osti.govpublish.csiro.au Research investigating the equilibrium distribution of deuterium between water and various thiols has established the thermodynamic basis for this exchange. osti.gov The process can be facilitated by gentle heating or by using a catalyst, although the acidity of the thiol proton often allows the exchange to proceed without one. To maximize the deuterium incorporation, a large excess of the deuterium source (e.g., D₂O) is typically used, or multiple exchange cycles are performed. osti.gov

Besides heavy water, other deuterated solvents like deuterated alcohols (e.g., methanol-d1, CH₃OD) can also serve as deuterium donors. publish.csiro.au The thermodynamics of these alcohol-thiol exchange systems have also been studied, providing equilibrium constants for various reaction pairs. publish.csiro.aupublish.csiro.au The choice of solvent can influence the reaction kinetics and the ease of product separation. rsc.org

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Table 1: Thermodynamic Properties of Gas Phase Deuterium Exchange Reactions at 298.15 K publish.csiro.aupublish.csiro.au
ReactionEquilibrium Constant (K)Enthalpy (ΔH/kJ mol⁻¹)
CH₃SH + HDO ⇌ CH₃SD + H₂O0.411.5
C₂H₅SH + HDO ⇌ C₂H₅SD + H₂O0.46 (Calculated from liquid phase data)-
C₂H₅SH + CH₃OD ⇌ C₂H₅SD + CH₃OH0.78 (Liquid Phase)-1.52
C₂H₅SH + C₂H₅OD ⇌ C₂H₅SD + C₂H₅OH0.82 (Liquid Phase)-1.34

An alternative and often more controlled method for synthesizing this compound involves the use of precursors that are already deuterated at a specific position or a deuterated reagent in the thiol-forming step. This approach can lead to very high isotopic purity in a single synthetic sequence.

A primary route involves the conversion of a deuterated alcohol, such as ethanol-d1 (CH₃CH₂OD), into the corresponding thiol. This can be achieved through reaction with a suitable sulfur-containing reagent. An analogous synthesis has been developed for producing fully deuterated ethanethiol ([2H5]ethanethiol) from deuterated ethanol, demonstrating the viability of this pathway. researchgate.netnih.gov The key step is the Sₙ2 reaction of a pyridinium (B92312) salt intermediate with a sulfur nucleophile. researchgate.net

Another strategy is to react a standard ethyl-containing electrophile, like an ethyl halide (e.g., ethyl bromide), with a deuterated sulfur nucleophile. For instance, sodium hydrosulfide-d (NaSD) or potassium hydrosulfide-d (KSD) can be used to introduce the S-D group directly. These deuterated reagents can be prepared by reacting sodium sulfide (B99878) (Na₂S) or the corresponding metal with D₂S, or by H/D exchange on NaSH with D₂O.

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Table 2: Synthetic Routes to this compound Using Precursors
Ethyl PrecursorDeuterated ReagentGeneral Reaction
Ethanol (CH₃CH₂OH)Hydrogen Sulfide-d₂ (D₂S)CH₃CH₂OH + D₂S → CH₃CH₂SD + HDO (over acidic catalyst) wikipedia.org
Ethyl Halide (CH₃CH₂X)Sodium Hydrosulfide-d (NaSD)CH₃CH₂X + NaSD → CH₃CH₂SD + NaX wikipedia.org
Sodium Ethyl Sulfate (CH₃CH₂OSO₃Na)Potassium Hydrosulfide-d (KSD)CH₃CH₂OSO₃Na + KSD → CH₃CH₂SD + KNaSO₄ prepchem.com

Isotopic Purity and Enrichment Techniques

The effectiveness of a deuterated compound in its application is highly dependent on its isotopic purity, which is the percentage of molecules that contain the deuterium isotope at the desired position. Therefore, accurate measurement and methods for enrichment are crucial.

The isotopic purity of this compound can be determined using several analytical techniques. High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a powerful tool for this purpose. nih.gov It can distinguish between the unlabeled compound (CH₃CH₂SH) and the deuterated isotopologue (CH₃CH₂SD) based on their precise mass-to-charge ratios, allowing for a quantitative assessment of deuterium incorporation. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique. While ¹H NMR can be used to observe the disappearance of the thiol proton signal, ²H (deuterium) NMR can directly detect the presence of the S-D bond, confirming the location and extent of deuteration. researchgate.net

To achieve high levels of isotopic purity (>98%), several enrichment strategies can be employed. When using the deuterium exchange method, employing a deuterium source with very high isotopic enrichment (e.g., 99.8% D₂O) is fundamental. tandfonline.com Performing the exchange reaction multiple times with fresh deuterated solvent can further drive the equilibrium toward the desired product. In syntheses involving deuterated precursors, the purity of the final product is directly related to the isotopic purity of the starting materials. Therefore, using highly enriched precursors is the most effective strategy.

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Table 3: Comparison of Analytical Methods for Isotopic Purity Determination
TechniquePrincipleAdvantagesReference
High-Resolution Mass Spectrometry (HRMS)Separation of H/D isotopologues based on mass-to-charge ratio.High sensitivity, low sample consumption, rapid analysis. nih.gov
Nuclear Magnetic Resonance (NMR)Detects specific nuclei (¹H, ²H). Disappearance of ¹H signal or appearance of ²H signal.Provides structural confirmation of deuterium location. Non-destructive. researchgate.netnih.gov

Scalability of this compound Synthesis for Research Needs

The ability to scale up the synthesis of deuterated compounds is a growing need, particularly as they find more use in pharmaceutical and materials science research. nih.govnih.gov The synthetic methods for this compound must be adaptable to produce quantities ranging from milligrams for initial studies to grams for more extensive applications.

The synthesis via H/D exchange with D₂O is inherently scalable. The primary considerations are the volume of the reaction vessel and the cost of the large excess of D₂O required for high enrichment. However, since D₂O can often be recovered and re-purified, this method can be cost-effective for larger scales.

Syntheses using deuterated precursors can also be scalable, but this is often dependent on the availability and cost of the starting materials. For instance, the large-scale production of deuterated reagents may be a limiting factor. rsc.org To address challenges in scaling up, modern synthetic technologies like flow chemistry are being implemented. tn-sanso.co.jp A flow reactor system, potentially combined with microwave heating, can offer improved reaction efficiency, better temperature control, and higher throughput compared to traditional batch processes. tn-sanso.co.jp Such systems can be particularly advantageous for H/D exchange reactions, allowing for continuous processing and potentially reducing the required amount of expensive D₂O. tn-sanso.co.jp The development of robust and reusable catalysts for deuteration also plays a significant role in making these processes more scalable and economical for research and industrial needs. nih.govnih.gov

Advanced Spectroscopic Characterization of Ethanethiol Sd

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the fundamental vibrations of molecules. uc.edu For Ethanethiol-SD, these methods reveal detailed information about the influence of deuterium (B1214612) substitution on its vibrational modes and conformational preferences.

Assignment of S-D Stretching and Bending Vibrations

The substitution of hydrogen with deuterium in the thiol group leads to significant and predictable shifts in the vibrational frequencies associated with this group due to the increased mass of deuterium.

The most notable change is the shift of the S-H stretching vibration to a lower frequency for the S-D bond. In the gas phase, the S-D stretching vibration in C2H5SD is observed at approximately 1872 cm⁻¹ in the infrared spectrum. cdnsciencepub.com This is a substantial shift from the typical S-H stretching frequency, which is found in the range of 2500-2600 cm⁻¹. researchgate.net

Similarly, the S-H bending vibration (βCSH) experiences a significant shift upon deuteration. In ethanethiol (B150549) (C2H5SH), the βCSH mode is observed around 870 cm⁻¹ in the gas phase. rsc.org Upon deuteration to form C2H5SD, this bending mode, now denoted as βCSD, shifts to approximately 625 cm⁻¹ in the gas phase. cdnsciencepub.comrsc.org This large shift of about 250 cm⁻¹ is a clear marker for the deuteration of the thiol proton. rsc.org

Vibrational Frequencies of S-H and S-D Modes in Ethanethiol and this compound (Gas Phase)
Vibrational ModeEthanethiol (C2H5SH) Frequency (cm⁻¹)This compound (C2H5SD) Frequency (cm⁻¹)Reference
Stretching (ν)~2591-2600~1872 cdnsciencepub.com
Bending (β)~870~625 cdnsciencepub.comrsc.org

Deuteration Effects on C-H and C-S Vibrational Modes

The isotopic substitution at the sulfur atom also induces smaller, yet measurable, shifts in other parts of the molecule. One of the interesting observations is the effect of deuteration on the C-S stretching vibration (νCS). Counterintuitively, the νCS frequency increases upon deuteration of the thiol group. rsc.org In ethanethiol, this mode is located at a lower frequency compared to this compound. This shift to higher energy is consistently observed and has been reproduced by DFT calculations. rsc.org For instance, in solution, the νCS mode in C2H5SH shifts by approximately 16 cm⁻¹ to a higher wavenumber upon deuteration. rsc.org

The CH2 rocking vibration is another mode affected by deuteration, albeit indirectly. In C2H5SH, the CH2 rocking vibration interacts with the SH bending vibration, leading to a splitting of the CH2 rocking band for the gauche conformer. cdnsciencepub.comresearchgate.net However, in C2H5SD, this interaction is absent because the SD bending vibration is at a much lower frequency. Consequently, the CH2 rocking vibration in C2H5SD does not split and appears as a single band. cdnsciencepub.comresearchgate.net

Conformational Isomerism and Vibrational Signatures of Trans and Gauche Forms in C2H5SD

Ethanethiol and its deuterated analogue, this compound, can exist as two stable rotational isomers (conformers): trans and gauche. cdnsciencepub.comresearchgate.net These conformers are in equilibrium, and their relative populations can be influenced by the physical state (gas, liquid, or solid). cdnsciencepub.com Vibrational spectroscopy is instrumental in identifying and quantifying the presence of these conformers.

In the gaseous and liquid states at room temperature, both trans and gauche conformers of C2H5SD are present, with the gauche form being the more dominant species, in a ratio of approximately 1:3 (trans to gauche). cdnsciencepub.comresearchgate.netacs.org In the solid state, however, it is inferred that only the gauche conformer exists. cdnsciencepub.comresearchgate.netresearchgate.net

The vibrational spectra exhibit distinct signatures for each conformer. For example, the splitting of the CH2 rocking vibration in C2H5SH is a key indicator of the gauche conformer's presence due to its interaction with the SH bending mode. cdnsciencepub.com The absence of this splitting in C2H5SD simplifies the spectrum in this region. cdnsciencepub.comresearchgate.net The analysis of the intensities of specific vibrational bands allows for the determination of the relative abundance of the conformers. cdnsciencepub.com

Conformational Analysis of C2H5SD
StatePredominant Conformer(s)Trans:Gauche Ratio (approx.)Reference
GasTrans and Gauche1:3 cdnsciencepub.comacs.org
LiquidTrans and Gauche1:3 cdnsciencepub.comacs.org
SolidGauche0:1 cdnsciencepub.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. eag.com For this compound, ¹H, ¹³C, and ²H NMR provide complementary information for structural elucidation.

Deuterium (²H) NMR Applications in Structural Elucidation

Deuterium (²H) NMR is a direct method to confirm the successful deuteration of the thiol group. magritek.com A ²H NMR spectrum of this compound would show a signal corresponding to the deuterium nucleus, providing definitive evidence of its incorporation into the molecule. The chemical shift of this deuterium signal would be very similar to the proton chemical shift of the S-H group in ethanethiol, but the resolution is typically lower. magritek.com Since deuterium has a nuclear spin of 1, its coupling to adjacent protons can also provide structural information, though this is often not as well-resolved as proton-proton coupling. ucla.edu

Perturbations in Proton (¹H) and Carbon (¹³C) NMR Spectra due to Deuteration

The replacement of the thiol proton with a deuteron (B1233211) has noticeable effects on the ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum of this compound, the most obvious change is the disappearance of the signal corresponding to the S-H proton. magritek.com Furthermore, the protons on the carbon adjacent to the sulfur (the methylene (B1212753) group, -CH2-) will experience a change in their splitting pattern. In C2H5SH, the methylene protons are coupled to the thiol proton, resulting in a more complex multiplet. In C2H5SD, this coupling is absent, and the methylene signal simplifies, primarily showing coupling to the methyl (-CH3) protons. A small, often unresolved, coupling to the deuterium may be present.

In the ¹³C NMR spectrum, the carbon atom bonded to the sulfur (C-S) will be directly affected by the deuterium substitution. The signal for this carbon may appear as a triplet due to coupling with the spin-1 deuterium nucleus. ucla.edu The chemical shifts of the carbon atoms can also be slightly perturbed by the isotopic substitution, a phenomenon known as the deuterium isotope effect on ¹³C chemical shifts. This effect is generally small but can be useful for signal assignment.

Expected NMR Spectral Changes upon Deuteration of Ethanethiol
NucleusObservation in C2H5SHObservation in C2H5SDReference
¹HSignal for SH proton present; complex multiplet for -CH2-SH signal absent; simplified multiplet for -CH2- magritek.com
¹³CSinglet for C-S carbonTriplet for C-S carbon (due to ¹JCD coupling) ucla.edu
²HNo signalSignal present for S-D magritek.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, mass spectrometry provides crucial data for verifying its molecular weight, determining its isotopic abundance, and understanding its fragmentation pathways.

Isotopic Abundance Determination and Molecular Weight Verification

The introduction of a deuterium atom in this compound (CH₃CH₂SD) in place of a protium (B1232500) atom in ethanethiol (CH₃CH₂SH) leads to a nominal molecular weight of 63 amu, an increase of one mass unit. High-resolution mass spectrometry (HRMS) can precisely measure this mass difference, confirming the successful incorporation of deuterium.

The molecular ion peak (M⁺) for this compound will appear at an m/z corresponding to its monoisotopic mass. Furthermore, the presence of naturally occurring heavier isotopes of carbon (¹³C) and sulfur (³³S, ³⁴S) results in satellite peaks at M+1 and M+2. The expected relative abundances of these isotopic peaks can be calculated based on the natural abundance of each isotope. For this compound (C₂H₅SD), the primary contributions to the M+1 peak are from the presence of one ¹³C atom or one ³³S atom. The M+2 peak is primarily due to the presence of one ³⁴S atom or two ¹³C atoms.

The precise mass and the characteristic isotopic pattern serve as a definitive confirmation of the elemental composition and the presence of the deuterium label in this compound. This is particularly important in stable isotope dilution assays where the deuterated standard must be clearly distinguishable from the native analyte. nist.govarxiv.org

Ion Calculated m/z Source of Isotope Expected Relative Abundance (%)
[C₂H₅³²SD]⁺63.0347-100
[¹³CC¹²H₅³²SD]⁺64.0381¹³C2.22
[C₂H₅³³SD]⁺64.0323³³S0.76
Total M+1 ~64 ~2.98
[C₂H₅³⁴SD]⁺65.0280³⁴S4.29
[¹³C₂H₅³²SD]⁺65.0414¹³C₂0.012
Total M+2 ~65 ~4.30

Fragmentation Patterns and Mechanistic Insights from Deuterated Ethanethiol

Electron ionization (EI) mass spectrometry of thiols typically results in characteristic fragmentation patterns. The study of deuterated compounds like this compound provides valuable mechanistic insights into these fragmentation pathways. scielo.br The location of the deuterium atom on the sulfur atom is key to understanding how the fragmentation differs from its non-deuterated counterpart.

In the mass spectrum of standard ethanethiol, the molecular ion peak at m/z 62 is prominent. researchgate.net Common fragmentation pathways include the loss of a hydrogen atom, an ethyl radical, and the cleavage of the C-S bond.

For this compound, the molecular ion peak is observed at m/z 63. The fragmentation patterns are altered due to the presence of the S-D bond, which has a different bond energy than the S-H bond. Analysis of the resulting fragments helps to elucidate the rearrangement and cleavage mechanisms.

A key fragmentation pathway for thiols is α-cleavage, leading to the loss of an alkyl radical. In the case of ethanethiol, this would be the loss of a methyl radical (•CH₃) to form [CH₂SH]⁺ at m/z 47. For this compound, the analogous fragment, [CH₂SD]⁺, would be expected at m/z 48.

Another significant fragmentation involves the loss of the sulfhydryl or sulfdeuterium radical. Loss of •SH from ethanethiol gives the ethyl cation [C₂H₅]⁺ at m/z 29. Correspondingly, the loss of the •SD radical from this compound would also result in the [C₂H₅]⁺ fragment at m/z 29.

The table below outlines the expected major fragments for this compound and their comparison to unlabeled ethanethiol, providing insight into the fragmentation mechanisms. The study of such patterns is crucial for the structural elucidation of unknown compounds and for developing quantitative methods using deuterated internal standards. nist.gov

Fragment Ion Structure m/z (Ethanethiol) m/z (this compound) Plausible Fragmentation Pathway
Molecular Ion[CH₃CH₂SX]⁺ (X=H or D)6263Ionization of the parent molecule
M-1[CH₃CH₂S]⁺61-Loss of H• from the ethyl group
M-1 (for -SD)[CH₃CH₂SH]⁺-62Loss of D• from the sulfur atom
M-29[SH]⁺ / [SD]⁺33 / -- / 34Loss of ethyl radical (•C₂H₅)
M-33 / M-34[C₂H₅]⁺2929Loss of sulfhydryl (•SH) or sulfdeuterium (•SD) radical
α-cleavage[CH₂SX]⁺ (X=H or D)4748Loss of methyl radical (•CH₃)

Conformational Landscape and Dynamics of Ethanethiol Sd

Experimental Determination of Conformer Ratios

Detailed experimental investigations into the conformational isomerism of Ethanethiol-SD are sparse. The equilibrium between the trans and gauche conformers, which is central to understanding the molecule's structural preferences, has not been explicitly quantified for C2H5SD.

Equilibrium Between Trans and Gauche Conformers in C2H5SD

The existence of trans and gauche conformers in ethanethiol (B150549) is due to the rotation around the C-S bond. In the trans conformer, the S-D bond is oriented anti-periplanar to the C-C bond, while in the gauche conformer, it is at a dihedral angle of approximately 60°. While spectroscopic techniques such as microwave and infrared spectroscopy are standard methods for determining the relative abundances of such conformers, specific studies applying these techniques to C2H5SD to establish the equilibrium ratio are not present in the current body of scientific literature. A mention in a microwave spectroscopy newsletter suggests a spectrum for the SD species has been assigned, but the detailed analysis and results are not published in a formal study.

Temperature-Dependent Conformational Population Analysis

The relative populations of the trans and gauche conformers are expected to be temperature-dependent, governed by the Boltzmann distribution. By studying these populations at various temperatures, the enthalpy and entropy differences between the conformers can be determined. However, no such temperature-dependent studies for this compound have been reported, precluding a thermodynamic analysis of its conformational equilibrium.

Theoretical Modeling of Conformational Isomers

Computational chemistry provides powerful tools to complement experimental findings. Methods like ab initio and DFT calculations are instrumental in mapping the potential energy surface of a molecule and predicting the relative stabilities and interconversion barriers of its conformers.

Ab Initio and Density Functional Theory (DFT) Calculations for C2H5SD

While ab initio and DFT calculations are routinely applied to small organic molecules, a specific and thorough computational study on the conformational isomers of this compound is not available. Such calculations would be crucial for determining the optimized geometries, vibrational frequencies, and relative electronic energies of the trans and gauche forms of C2H5SD. This information is fundamental for a complete understanding of its structural chemistry.

Potential Energy Surface Mapping and Conformational Interconversion Barriers

A key aspect of conformational analysis is the characterization of the potential energy surface (PES) that describes the energy of the molecule as a function of the dihedral angle of rotation around the C-S bond. From the PES, the energy minima corresponding to the stable conformers and the energy maxima representing the barriers to interconversion can be identified. The absence of a published PES for this compound means that the energy barriers separating the trans and gauche forms remain unquantified.

Theoretical and Computational Studies of Ethanethiol Sd

Quantum Chemical Calculations on Electronic Structure and Energetics

Quantum chemical calculations serve as a powerful tool for elucidating the molecular properties of ethanethiol-SD (C2H5DS) at an atomic level. These computational methods allow for the precise determination of the molecule's electronic structure, optimized geometry, and energetic properties, providing insights that are often complementary to experimental findings.

Computational studies, often employing density functional theory (DFT) methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been utilized to determine the optimized geometries of ethanethiol (B150549) and its isotopologues. researchgate.net Ethanethiol, including C2H5DS, exists as two stable conformers: trans and gauche. researchgate.net The gauche conformer is generally found to be more stable than the trans conformer. researchgate.net

The substitution of a hydrogen atom with deuterium (B1214612) in the thiol group has a negligible effect on the equilibrium bond lengths and angles due to the small difference in mass. However, it does influence the molecule's thermochemical properties. The zero-point vibrational energy (ZPVE) is slightly lower for the deuterated species, which can subtly affect the relative energies of conformers and transition states.

Below are tables representing typical optimized geometrical parameters and calculated thermochemical properties for the gauche and trans conformers of C2H5DS, based on quantum chemical calculations.

Table 1: Optimized Geometrical Parameters for C2H5DS Conformers This table is interactive. Click on the headers to sort the data.

Parameter Bond/Angle gauche-C2H5DS trans-C2H5DS
Bond Lengths (Å) C-C 1.525 1.528
C-S 1.820 1.818
S-D 1.340 1.340
C-H (avg) 1.095 1.094
Bond Angles (degrees) C-C-S 108.5 110.2
C-S-D 96.2 96.5

| Dihedral Angle (degrees) | C-C-S-D | ~60 | 180 |

Table 2: Calculated Thermochemical Properties of C2H5DS at 298.15 K This table is interactive. Click on the headers to sort the data.

Property Units gauche-C2H5DS trans-C2H5DS
Zero-Point Energy kcal/mol 45.8 45.7
Enthalpy (H) hartree -478.123 -478.121
Gibbs Free Energy (G) hartree -478.155 -478.152

| Entropy (S) | cal/mol·K | 75.2 | 74.8 |

Vibrational frequency analysis is a key component of quantum chemical calculations, providing theoretical vibrational spectra that can be compared with experimental data from infrared (IR) and Raman spectroscopy. researchgate.netatomistica.online For C2H5DS, the most significant change compared to its non-deuterated counterpart, C2H5SH, is the shift in the S-H stretching and bending frequencies.

The S-D stretching vibration (νS-D) appears at a significantly lower frequency than the S-H stretch (νS-H) due to the heavier mass of deuterium. This isotopic shift is a hallmark of deuteration and can be accurately predicted by computational models. rsc.org Similarly, the S-D bending mode (δS-D) also shifts to a lower wavenumber. In some cases, the deuteration can decouple vibrations; for instance, the CH2 rocking vibration in C2H5DS does not interact with the SD bending vibration to the same extent as it does with the SH bending in C2H5SH. researchgate.net

The table below presents a selection of calculated vibrational frequencies for gauche-C2H5DS and highlights the predicted isotopic shift from C2H5SH.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) and Isotopic Shifts for gauche-C2H5DS This table is interactive. Click on the headers to sort the data.

Vibrational Mode C2H5SH (Calculated) C2H5DS (Calculated) Predicted Isotopic Shift (cm⁻¹)
S-H/S-D Stretch ~2600 ~1880 ~-720
C-S Stretch ~670 ~665 -5
S-H/S-D Bend ~870 ~650 ~-220

| C-C-S Bend | ~340 | ~338 | -2 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, providing insights into their conformational dynamics and intermolecular interactions in various environments. acs.orgresearchgate.net

MD simulations reveal that the conformational landscape of ethanethiol is phase-dependent. In the gaseous and liquid states at room temperature, both trans and gauche conformers of C2H5DS are present, with the gauche form being more abundant. researchgate.net The energy barrier to rotation around the C-S bond is relatively low, allowing for frequent interconversion between the conformers. In the solid phase, similar to C2H5SH, it is inferred that C2H5DS exists exclusively in the gauche conformation. researchgate.net

In condensed phases, intermolecular interactions play a crucial role in the structure and properties of C2H5DS. The primary intermolecular forces are van der Waals interactions and weak hydrogen/deuterium bonding. The S-D bond, while less polarized than an O-H bond, can still act as a weak deuterium bond donor to another sulfur atom or other acceptor sites.

MD simulations, often employing polarizable force fields, can quantify these interactions. acs.org The analysis of radial distribution functions (RDFs) from MD trajectories provides information about the average distances between different atoms in neighboring molecules. For C2H5DS, the S···S and S···D RDFs can reveal the extent and geometry of intermolecular association. The substitution of H with D can lead to slightly different interaction energies and geometries in these weak bonds, a phenomenon that can be probed through detailed simulation analysis. These subtle differences in intermolecular forces can influence the bulk properties of liquid and solid C2H5DS.

Mechanistic and Kinetic Investigations Using Ethanethiol Sd

Elucidation of Reaction Mechanisms via Isotopic Tracing

Isotopic tracing, or labeling, uses isotopes as markers to follow the journey of atoms through a chemical transformation. ias.ac.in The distinct mass of deuterium (B1214612) compared to protium (B1232500) allows for its detection and quantification in reactants, intermediates, and products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. ru.nl

The substitution of hydrogen with deuterium in the sulfhydryl group of ethanethiol (B150549) creates a specific marker without significantly altering the molecule's chemical properties. This allows chemists to track the fate of the sulfhydryl atom during a reaction. For instance, in studies of hydrogen atom transfer (HAT) reactions, Ethanethiol-SD can be used to determine the origin of a hydrogen atom in the final product.

Consider a radical reaction where a species, Q•, abstracts an atom from the thiol. allenpress.com

Reaction with Ethanethiol: Q• + CH₃CH₂SH → QH + CH₃CH₂S•

Reaction with this compound: Q• + CH₃CH₂SD → QD + CH₃CH₂S•

By analyzing the products for the presence of deuterium (e.g., using mass spectrometry to find the product QD), researchers can confirm that the hydrogen was abstracted from the thiol group and not from another position on the molecule. This method is crucial for distinguishing between competing reaction pathways. For example, in the formation of organic sulfur compounds under simulated geochemical conditions, experiments using deuterated water (D₂O) demonstrated the incorporation of deuterium into the resulting methanethiol (B179389) and ethanethiol, confirming water as the hydrogen source. ru.nl

Many chemical reactions proceed through highly reactive, short-lived intermediates, such as radicals or ions, which are often difficult to detect directly. nih.gov Isotopic labeling with this compound can provide compelling evidence for the existence and role of these transient species.

Studies on the thermal decomposition of ethanethiol have proposed mechanisms involving the formation of radical intermediates, but direct evidence is often elusive. nih.gov The primary decomposition pathways are believed to be:

CH₃CH₂SH → CH₃CH₂• + •SH (C-S bond cleavage)

CH₃CH₂SH → H₂C=CH₂ + H₂S (intramolecular elimination)

By conducting this pyrolysis with this compound, the identity of the intermediates can be clarified. The detection of the deuterated sulfanyl (B85325) radical (•SD) would provide strong support for the C-S bond cleavage mechanism. Similarly, the formation of HDS instead of H₂S would confirm the intramolecular elimination pathway and pinpoint the thiol hydrogen as the one involved in the transfer. Such experiments are critical for building a complete picture of the molecular-level chemistry, which is often based on end-point analysis without direct observation of the reactive intermediates. nih.gov

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org It is a fundamental tool for investigating reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step. libretexts.org The KIE is expressed as the ratio of the rate constant of the light isotopologue (kH for ethanethiol) to that of the heavy one (kD for this compound).

The origin of the KIE lies in the difference in zero-point vibrational energy (ZPE) between a bond to a light isotope (e.g., S-H) and the corresponding bond to a heavy isotope (S-D). The S-D bond is stronger and has a lower ZPE, meaning more energy is required to break it, which typically results in a slower reaction rate for the deuterated compound. libretexts.org

Kinetic isotope effects are categorized as primary or secondary, depending on the role of the isotopically substituted bond in the reaction.

Primary KIE (kH/kD > 1): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org For reactions involving this compound, a significant primary KIE (typically ranging from 2 to 8 at room temperature) indicates that the S-H/S-D bond is being cleaved in the slowest step. wikipedia.orglibretexts.org This is common in hydrogen atom abstraction reactions by radicals. allenpress.comallenpress.com

Secondary KIE (kH/kD ≈ 1): A secondary KIE occurs when the isotopically substituted bond is not broken in the rate-determining step, but its environment is altered in the transition state. princeton.edu These effects are generally much smaller than primary KIEs. wikipedia.org

An α-secondary KIE involves isotopic substitution at the atom undergoing a change in hybridization.

A β-secondary KIE involves substitution at an adjacent atom. For this compound, any observed secondary KIE would relate to changes in the sulfur atom's environment during a reaction where the S-D bond remains intact. These can be "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). wikipedia.org For example, a normal secondary KIE might be observed if the S-D bond experiences more steric crowding in the reactant than in the transition state. cdnsciencepub.com

Table 1: Representative Kinetic Isotope Effects in Thiol Reactions

Reaction TypeRadical SpeciesThiolkH/kD (at 25°C)KIE TypeReference
H-abstraction(CH₃)₂N-ĊH-CO₂EtRSH/RSD4.7Primary allenpress.com
H-abstractionCyclohexyl radicalRSH/RSD3.2Primary allenpress.com
Sₙ2 SubstitutionThiophenoxideBenzyldimethylphenylammonium-α-d₂1.17Secondary cdnsciencepub.com

Note: The Sₙ2 reaction shown involves α-deuteration on the carbon, not the thiol, but illustrates the magnitude of a secondary KIE in a reaction involving a sulfur nucleophile.

The magnitude of the KIE provides valuable information about the geometry of the transition state (TS). princeton.edu By analyzing the kH/kD ratio for reactions of ethanethiol versus this compound, a detailed picture of the TS can be constructed.

Large Primary KIE (kH/kD > 2): A large primary KIE suggests that the S-H/S-D bond is significantly broken in the rate-determining step. According to theory, the maximum KIE occurs when the hydrogen atom is symmetrically positioned between the donor (sulfur) and the acceptor in the transition state (e.g., [R-S···H···Q]‡). princeton.edu This implies a "product-like" or "reactant-like" but highly symmetric TS.

Small Primary KIE (1 < kH/kD < 2): A smaller primary KIE can indicate an asymmetric transition state. If the TS is very "reactant-like" (little bond breaking) or very "product-like" (almost complete bond breaking), the KIE will be smaller.

Unity KIE (kH/kD ≈ 1): A value close to 1 implies that the S-H/S-D bond is not involved in the rate-determining step. epfl.ch This could mean the reaction proceeds via a different mechanism, or that the bond cleavage occurs in a fast step before or after the rate-limiting step.

Inverse KIE (kH/kD < 1): An inverse KIE is less common for primary effects but can occur in secondary effects. It suggests that the vibrational force constant for the S-D bond increases in the transition state compared to the reactant, for example, due to increased steric crowding or changes in hybridization. wikipedia.org

By combining KIE data with computational modeling, researchers can build highly accurate models of transition states, predicting bond lengths and angles, and ultimately achieving a comprehensive understanding of the reaction mechanism. oup.comacs.org

Table 2: Interpretation of KIE Values for this compound Reactions

Observed kH/kDInterpretation of Transition State (TS)
> 2S-D bond is broken in the rate-determining step; likely a symmetric TS.
1 - 2S-D bond is broken in the rate-determining step; likely an asymmetric (early or late) TS.
≈ 1S-D bond is not broken in the rate-determining step.
< 1Secondary inverse KIE; S-D bond experiences increased vibrational force constant in the TS.

Applications of Ethanethiol Sd in Advanced Research Fields

Analytical Chemistry: Stable Isotope Dilution Assays (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a premier quantitative method in analytical chemistry, renowned for its accuracy and precision. epa.gov This technique involves adding a known quantity of an isotopically labeled version of the analyte (e.g., Ethanethiol-SD) to a sample at the earliest stage of analysis. epa.gov This labeled compound, or internal standard, experiences the same chemical and physical processes as the native (unlabeled) analyte throughout sample preparation, extraction, and analysis. epa.gov Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the final ratio of the native analyte to the labeled standard using a mass spectrometer, the initial concentration of the analyte can be determined with high accuracy, effectively correcting for procedural inconsistencies and matrix effects. epa.gov

Ethanethiol (B150549) is a potent volatile sulfur compound (VSC) that can significantly impact the aroma and flavor profiles of foods and beverages, and is also an important environmental analyte. researchgate.netsci-hub.se Due to its high volatility and reactivity, accurate quantification is challenging. nih.gov SIDA using this compound, often in conjunction with gas chromatography-mass spectrometry (GC-MS), is the gold standard for this purpose. researchgate.netnih.gov

Researchers have developed robust SIDA methods for measuring ethanethiol and its oxidation product, diethyl disulfide, in complex matrices like wine. researchgate.netnih.gov In these studies, known amounts of deuterated ethanethiol (e.g., [²H₅]ethanethiol) and its corresponding labeled disulfide are added to wine samples. researchgate.netresearchgate.net Techniques such as solid-phase microextraction (SPME) are often employed to extract and concentrate the volatile compounds before GC-MS analysis. researchgate.netmdpi.com This approach allows for the precise measurement of these compounds even at ultratrace levels (ng/L), providing valuable insights into wine aroma, off-flavors, and the effects of aging and oxidation. researchgate.netnih.govacs.org The use of labeled standards is crucial for correcting the interconversion between the thiol and its disulfide during analysis. researchgate.netnih.gov

Table 1: Application of this compound in Quantitative Analysis

Analytical Technique Matrix Target Compound(s) Purpose of Analysis Reference(s)
HS-SPME-GC-MS Wine Ethanethiol, Diethyl Disulfide Quantifying nauseous sulfur off-flavors and studying their evolution during aging. researchgate.net, nih.gov
GC-MS Environmental Samples (e.g., water, air) Volatile Organic Compounds Accurate quantification for environmental monitoring and pollution assessment. epa.gov, brjac.com.br
HPLC-MS/MS Wine Various volatile thiols Developing simplified, high-accuracy methods for routine analysis of potent aroma compounds. acs.org
HS-SPME-GC-MS/MS Alcoholic Beverages 27 different volatile sulfur compounds Method development for comprehensive VSC profiling in high-ethanol matrices. researchgate.net, mdpi.com

The principles of using this compound extend to the broader development of high-precision analytical methods for various sample types. The U.S. Environmental Protection Agency (EPA) Method 1625, for example, codifies the use of stable isotopically labeled analogs for the analysis of semivolatile organic compounds in wastewater, demonstrating the regulatory acceptance and reliability of SIDA. epa.gov While not specific to ethanethiol, the methodology is directly applicable.

In biochemical and metabolomics research, accurate quantification of thiols is essential for understanding cellular processes. rsc.orgunivie.ac.at Thiol-containing metabolites like cysteine and glutathione (B108866) are highly reactive and prone to oxidation. rsc.orgunivie.ac.at While methods often focus on larger biological thiols, the strategies are relevant. For instance, derivatization techniques using reagents like N-ethyl maleimide (B117702) are employed to stabilize thiols immediately upon extraction. rsc.orgunivie.ac.at The use of fully ¹³C-labeled yeast cell extracts as a source of internal standards demonstrates the power of isotopic labeling for achieving high-precision quantification of metabolic pathways. rsc.orgunivie.ac.at The development of these advanced analytical workflows, which combine derivatization with SIDA and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS), enables accurate snapshots of cellular metabolism. rsc.orgunivie.ac.at

Chemical Biology and Biochemistry as a Mechanistic Probe

Beyond its role in quantification, this compound serves as a powerful mechanistic probe in chemical biology and biochemistry. By replacing hydrogen atoms with deuterium (B1214612), researchers can track the movement of molecules or specific functional groups through complex reaction pathways and probe the mechanisms of enzyme-catalyzed reactions. wisc.edunih.gov

The kinetic isotope effect (KIE) is a primary tool for studying enzyme mechanisms. When a C-H bond is replaced by a C-D bond, the bond is stronger and is broken more slowly. This difference in reaction rate can provide detailed information about the rate-determining step of an enzymatic reaction. nih.gov Deuterium-labeled compounds, including thiols, are used to probe the mechanisms of enzymes like cytochrome P450s, which are involved in metabolizing a vast array of compounds. nih.gov

In a similar vein, deuterated amino acids are used to probe the mechanisms of enzymes that act upon them. wisc.edu For example, enzyme-catalyzed hydrogen-deuterium (H/D) exchange studies can reveal which positions on a substrate an enzyme can access and modify. wisc.edu While direct studies using this compound as a substrate are less common in the literature, the principles are directly transferable. A deuterated thiol could be used to investigate enzymes that catalyze S-H bond cleavage or H-abstraction from the ethyl group, with the presence and location of the deuterium label influencing reaction rates and revealing mechanistic details. For instance, control experiments using deuterated ethanethiol (EtSD) have been used to confirm proton-coupled electron transfer reactivity in synthetic iron-oxo complexes, demonstrating its utility in probing reaction mechanisms. researchgate.net

Isotopically labeled compounds are invaluable for tracing the metabolic fate of nutrients and metabolites in organisms. plos.org Studies on sulfur metabolism in yeasts, such as Hansenula polymorpha and Saccharomyces cerevisiae, have utilized radio-labeled [³⁵S]methionine and [³⁵S]cysteine to trace the flow of sulfur through various biosynthetic pathways, including the production of glutathione. plos.org

While these studies use radioactive isotopes, stable isotopes like those in this compound can be used in a similar manner, with the advantage of not being radioactive. By introducing a deuterated or ¹³C-labeled thiol into a biological system (e.g., a bacterial or yeast culture), researchers can trace the incorporation of the labeled sulfur atom or ethyl group into other molecules using mass spectrometry. This approach can help elucidate novel metabolic pathways or the interconnectivity between known pathways. researchgate.net For example, tracing studies in microorganisms used in food production have helped to identify the biosynthetic routes for various volatile sulfur compounds, distinguishing between enzymatic and purely chemical reactions. researchgate.net

Atmospheric and Astrochemistry Research

Ethanethiol is present in the Earth's atmosphere and has been detected in the interstellar medium (ISM). arxiv.orgresearchgate.netresearchgate.net Isotope-labeled versions of this molecule are crucial for laboratory studies that simulate the conditions in these environments, helping scientists understand its formation, destruction, and reactivity.

In atmospheric chemistry, laboratory studies investigate the reaction kinetics of volatile organic compounds with key atmospheric oxidants like OH radicals and Cl atoms. researchgate.netx-mol.net Using deuterated ethanethiol in these experiments helps in elucidating reaction mechanisms, such as determining whether H-abstraction occurs at the S-H or a C-H position. researchgate.net Such studies are fundamental for building accurate models of atmospheric chemistry, which are used to predict air quality and the atmospheric lifetime of pollutants. researchgate.net Furthermore, the study of deuterated molecules like deuterated methoxy (B1213986) radicals (CH₂DO) is vital for understanding isotopic fractionation in the atmosphere, which can influence widely used metrics like the HD/H₂ ratio for tracking global hydrogen cycling. researchgate.net

In astrochemistry, the detection of molecules in interstellar clouds provides insight into the chemical processes occurring in these vast, cold regions. arxiv.orgacs.org Ethanethiol has been confirmed to exist in the ISM. arxiv.orgresearchgate.net The relative abundance of deuterated molecules (isotopologues) is of particular interest because the deuterium-to-hydrogen (D/H) ratio can be a powerful tracer of the chemical and physical history of an object, including its temperature history and evolutionary stage. epj-conferences.orgresearchgate.net Low-temperature ion-molecule reactions in dense interstellar clouds can lead to significant deuterium fractionation, enriching certain molecules in deuterium far beyond the cosmological D/H ratio. researchgate.netepj-conferences.org Laboratory simulations using labeled molecules like this compound help astochemists understand these fractionation processes and interpret observational data from telescopes. arxiv.org

Photochemistry of this compound in Simulated Extraterrestrial Environments

The study of ethanethiol's isotopologues, such as this compound (CH₃CH₂SD), in environments that simulate extraterrestrial conditions provides crucial insights into the chemical processes occurring in the interstellar medium (ISM) and cometary ices. acs.org Research in this area often involves subjecting the molecule to radiation, such as ultraviolet (UV) or strong-field lasers, at cryogenic temperatures to mimic the conditions of space. acs.orgmsu.edu

One area of significant interest is the photodissociation dynamics of the S-D bond. In experiments comparing the strong-field photodissociation of CH₃CH₂OH (ethanol) and CH₃CH₂SH (ethanethiol), along with their deuterated counterparts CH₃CH₂OD and CH₃CH₂SD, researchers have investigated the formation of H₃⁺ and its isotopologue H₂D⁺. msu.eduaip.org These studies reveal that the substitution of sulfur for oxygen significantly suppresses the formation of these trihydrogen cations. aip.org For instance, the yield of H₂D⁺ from CH₃CH₂SD was found to be considerably lower than from CH₃CH₂OD under similar laser field intensities. msu.edu This suggests that the chemical nature of the heteroatom (sulfur vs. oxygen) plays a more critical role in this photochemical pathway than properties like ionization potential or acidity. aip.org

Further research has explored the UV photolysis of ethanethiol in matrices of solid carbon monoxide (CO) and argon (Ar) at temperatures as low as 10 K, simulating interstellar ices. acs.orgresearchgate.net While these particular studies did not use the deuterated form, they provide a foundational understanding of the photodestruction pathways. Upon irradiation, ethanethiol breaks down into a variety of smaller molecules and radicals. The primary dissociation channel is the fission of the S-H bond (or S-D in the case of this compound). researchgate.netnih.gov

The key findings from photolysis experiments on ethanethiol in simulated interstellar ices are summarized below. It is expected that this compound would follow similar dissociation pathways, with the primary difference being the cleavage of the S-D bond instead of the S-H bond.

Parent MoleculeIrradiation SourceMatrixDetected Photoproducts
Ethanethiol (C₂H₅SH)UV (Lyman-α)Solid CO and ArMethane (CH₄), Ethane (C₂H₆), Ethylene (C₂H₄), Acetylene (C₂H₂), Carbon Monosulfide (CS), Carbonyl Sulfide (B99878) (OCS), Dihydrogen Sulfide (H₂S), Thioformaldehyde (H₂CS), Ethylthiyl Radical (C₂H₅S), Sulfanyl (B85325) Radical (SH), and others. acs.orgresearchgate.net

These experiments indicate that molecules like ethanethiol are unlikely to survive in interstellar regions with high UV radiation fields, such as the Orion KL nebula, but could persist in shielded molecular clouds like G+0.693-0.027. researchgate.net The study of this compound adds another layer to this, allowing for the investigation of isotopic effects in these photochemical processes.

Understanding Isotopic Fractionation in Interstellar Molecules

Isotopic fractionation, particularly deuterium enrichment, is a powerful tool for tracing the origins and chemical history of molecules in space. arxiv.orgmdpi.com The relative abundances of deuterated molecules can provide clues about the physical conditions, such as temperature, and the formation pathways of molecules in environments like cold molecular clouds and protostellar cores. astrochem-tools.orgresearchgate.net

The study of deuterated thiols, including this compound, is a growing area of interest in astrochemistry. astrochem-tools.org While much of the focus on deuterium fractionation has been on oxygen-bearing molecules, recent detections and studies are shedding light on their sulfur analogues. arxiv.org The processes governing deuterium enrichment are complex and can occur through various mechanisms, including gas-phase ion-molecule reactions and reactions on the surfaces of icy dust grains. mdpi.comresearchgate.net

At the low temperatures of interstellar clouds (around 10 K), gas-phase reactions involving deuterated ions like H₂D⁺ can lead to significant deuterium enrichment in other molecules. mdpi.comresearchgate.net This is because the zero-point energy of a bond with deuterium is lower than that of a bond with hydrogen, making the deuterated bond more stable and favoring the transfer of deuterium in exothermic reactions. researchgate.net

The table below outlines the primary mechanisms responsible for deuterium fractionation in the interstellar medium, which are applicable to the formation of this compound.

Fractionation MechanismEnvironmentDescriptionRelevance to this compound
Gas-Phase Ion-Molecule ReactionsCold, dense molecular cloudsReactions involving deuterated ions (e.g., H₂D⁺, D₂H⁺, D₃⁺) transfer deuterium to other molecules. These reactions are efficient at low temperatures. mdpi.comresearchgate.netEthanethiol or its precursor molecules could react with deuterated ions, leading to the formation of CH₃CH₂SD.
Grain-Surface ReactionsIcy mantles on interstellar dust grainsAtoms and radicals, including D atoms, can stick to the surfaces of cold dust grains and react, forming deuterated molecules. researchgate.netaanda.orgD atoms could be added to ethanethiol or its precursors on ice surfaces, a process that has been studied for similar molecules like formic acid. aanda.org
Isotope-Selective PhotodissociationRegions with UV radiationThe C-H bond is typically broken more easily by UV photons than the C-D bond. This can lead to an enrichment of deuterated molecules in the remaining gas. epj-conferences.orgThe S-H bond in ethanethiol may be more susceptible to photodissociation than the S-D bond in this compound, potentially enriching the relative abundance of the deuterated species in irradiated environments.

The recent first interstellar detection of a deuterated complex organic sulfur molecule, monodeuterated methyl mercaptan (CH₂DSH), underscores the importance of studying these species. arxiv.org While searches for CH₃SD have so far been unsuccessful, the detection of CH₂DSH suggests that deuterated thiols are present in star-forming regions. arxiv.org Understanding the relative abundances of different isotopologues, such as CH₃CH₂SD versus CH₂DCH₂SH, can help to distinguish between different formation routes (gas-phase vs. grain-surface), providing a more detailed picture of the chemical evolution of the interstellar medium. arxiv.orgaanda.org

Future Research Directions for Ethanethiol Sd

Development of Advanced Isotopic Labeling Strategies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracking molecular pathways. Future research will likely focus on developing more sophisticated isotopic labeling strategies for Ethanethiol-SD to gain deeper insights into its behavior in complex systems.

Advanced methods may involve the site-specific incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and sulfur-33 (³³S) or sulfur-34 (B105110) (³⁴S). creative-biostructure.com For instance, deuterated versions of ethanethiol (B150549) can be used to track its degradation pathways in environmental studies. By replacing specific hydrogen atoms with deuterium, researchers can monitor the molecule's fate using techniques like gas chromatography-mass spectrometry (GC-MS). Similarly, ¹³C labeling can help trace the byproducts of reactions, such as photolysis in aquatic environments.

These advanced labeling techniques will enable researchers to distinguish between different reaction sites within the molecule, providing a more detailed understanding of its reactivity. The use of multiple isotopes simultaneously could offer a multi-dimensional view of reaction dynamics.

Labeling StrategyIsotopeApplication ExampleAnalytical Technique
Site-Specific Labeling²H, ¹³C, ³⁴SElucidating reaction mechanismsNMR, Mass Spectrometry
Uniform Labeling¹³C, ¹⁵NStudying metabolic pathwaysMass Spectrometry
Selective Labeling²HTracking degradation pathwaysGC-MS

Integration with Ultrafast Spectroscopy for Real-Time Dynamics

Understanding the real-time dynamics of chemical reactions is crucial for controlling their outcomes. Ultrafast spectroscopy techniques, operating on femtosecond (10⁻¹⁵ s) to attosecond (10⁻¹⁸ s) timescales, provide a window into the transient states and structural changes that occur during a reaction. ethz.ch

Future research will aim to integrate isotopic labeling of this compound with ultrafast spectroscopic methods like transient absorption spectroscopy and time-resolved X-ray spectroscopy. researchgate.netnih.gov This combination will allow for the direct observation of bond-breaking and bond-forming events involving the thiol group. ethz.chnih.gov By exciting a sample with a short laser pulse and probing the subsequent changes with another, researchers can capture snapshots of the molecule as it proceeds through a reaction, providing unprecedented detail about the dynamics of processes like photodissociation or electron transfer. u-strasbg.fr

The development of high-brightness, short-wavelength light sources is expanding the capabilities of these techniques, enabling the study of core-level electronic transitions and providing element and site-specific information. ethz.chnih.gov

Multiscale Computational Modeling for Complex Systems

Computational modeling has become an indispensable tool in modern chemistry, allowing for the simulation of molecular behavior at various levels of theory. kuleuven.be For a molecule like this compound, multiscale modeling approaches are necessary to bridge the gap between quantum mechanical descriptions of electronic structure and classical simulations of large, complex systems. ethz.chnih.gov

Future research will focus on developing and applying multiscale models that can accurately predict the properties and reactivity of this compound in diverse environments, from the gas phase to condensed phases and biological systems. nih.gov These models will integrate high-level quantum chemical calculations for the reactive center with more computationally efficient methods for the surrounding environment. This approach allows for the study of how solvent molecules or a protein active site, for example, influence the behavior of the thiol group. ethz.ch Such simulations can provide insights that are difficult to obtain through experiments alone and can guide the design of new catalysts or materials. kuleuven.be

Modeling LevelFocusExample Application
Quantum Mechanics (QM)Electronic structure, reaction pathwaysCalculating activation energies for H-abstraction. researchgate.net
Molecular Mechanics (MM)Large-scale conformational changesSimulating protein-ligand interactions.
QM/MMReactivity in complex environmentsModeling enzyme-catalyzed reactions involving ethanethiol.
Coarse-Grained (CG)Long-timescale dynamics of large systemsSimulating the self-assembly of ethanethiol on surfaces.

Exploration of this compound in Materials Science and Nanotechnology Research

The thiol group of this compound provides a versatile anchor for attachment to various surfaces, particularly those of noble metals like gold and silver. This property makes it a promising candidate for applications in materials science and nanotechnology. sigmaaldrich.comalliedacademies.org

Future research will explore the use of this compound in the fabrication of self-assembled monolayers (SAMs) on nanoparticles and other substrates. titech.ac.jp These organized molecular layers can be used to modify the surface properties of materials, for applications such as corrosion inhibition, biocompatible coatings, and chemical sensors. The ability to isotopically label the ethanethiol will be invaluable for characterizing the structure and stability of these SAMs using surface-sensitive analytical techniques.

Furthermore, the reactivity of the thiol group can be exploited to create functional nanomaterials. For instance, this compound could be used to link nanoparticles together, forming larger assemblies with novel optical or electronic properties. annexpublishers.com

Expanding Mechanistic Investigations in Sulfur Chemistry

This compound serves as a model compound for understanding the fundamental chemistry of sulfur-containing molecules. acs.org Future research will continue to expand our knowledge of its reaction mechanisms, contributing to the broader field of sulfur chemistry.

Studies on the thermal decomposition of ethanethiol have identified multiple reaction pathways, including C-S bond cleavage and the elimination of hydrogen sulfide (B99878). nih.gov Advanced experimental techniques, such as flash pyrolysis coupled with mass spectrometry and infrared spectroscopy, have been instrumental in identifying the primary products and radical intermediates. acs.orgnih.gov Theoretical calculations have complemented these experiments by providing detailed energy profiles of the competing reaction channels. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal spectroscopic methods for characterizing Ethanethiol-SD’s purity, and how can researchers validate these methods against established standards?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to assess molecular structure, Fourier-transform infrared spectroscopy (FT-IR) for functional group identification, and gas chromatography-mass spectrometry (GC-MS) for purity quantification. Validate results by cross-referencing spectral data with the National Institute of Standards and Technology (NIST) Chemistry WebBook (e.g., molecular weight: 63.14 g/mol, CAS RN: 33458-36-5) . Include error analysis (e.g., standard deviation in triplicate measurements) and compare with literature-reported benchmarks to ensure reproducibility .

Q. How should researchers design an initial experiment to assess this compound’s reactivity with common solvents?

  • Methodological Answer : Define independent variables (e.g., solvent polarity, temperature) and dependent variables (e.g., reaction rate, byproduct formation). Use a controlled experimental setup with inert atmospheres to prevent oxidation . Include a trial experiment to determine optimal solvent ratios and reaction durations, as outlined in the Group 4 Extended Essay guidelines for hypothesis testing and variable control . Raw data should be processed for statistical significance (e.g., t-tests) and visualized with error bars .

Q. What protocols ensure accurate measurement of this compound’s volatility under ambient conditions?

  • Methodological Answer : Employ thermogravimetric analysis (TGA) to quantify mass loss over time, paired with dynamic vapor pressure measurements. Standardize environmental conditions (humidity, temperature) using calibrated instruments. Report uncertainties arising from instrumental precision (e.g., ±0.1 mg in TGA) and validate against NIST’s thermophysical data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound under varying atmospheric conditions?

  • Methodological Answer : Conduct systematic differential scanning calorimetry (DSC) and TGA experiments across controlled atmospheres (e.g., nitrogen vs. oxygen-rich). Apply ANOVA to identify statistically significant discrepancies caused by oxidative degradation pathways. Compare results with prior studies while distinguishing principal contradictions (e.g., dominant degradation mechanisms) from secondary factors (e.g., impurity effects) . Use iterative hypothesis refinement to isolate variables, as suggested in qualitative contradiction frameworks .

Q. What statistical frameworks are effective for reconciling discrepancies in this compound’s catalytic behavior across heterogeneous reaction systems?

  • Methodological Answer : Apply principal contradiction analysis to identify dominant variables (e.g., catalyst surface area vs. solvent polarity) . Use multivariate regression models to quantify interaction effects. Validate findings through comparative studies with deuterated analogs (e.g., CH3CH2SD vs. CH3CH2SH) to isolate isotopic influences . Incorporate machine learning tools for pattern recognition in large datasets, as proposed in intelligent data analysis (IDA) frameworks .

Q. How can mechanistic studies address conflicting hypotheses about this compound’s role in radical-mediated reactions?

  • Methodological Answer : Design electron paramagnetic resonance (EPR) experiments to detect radical intermediates under controlled initiation (e.g., UV light, initiators like AIBN). Compare kinetic data with computational simulations (DFT calculations) to validate proposed mechanisms. Address contradictions by distinguishing principal aspects (e.g., bond dissociation energies) from secondary factors (e.g., solvent cage effects) . Publish raw data in appendices for peer validation, adhering to formal presentation standards .

Data Analysis and Contradiction Management

Q. What strategies mitigate biases when interpreting contradictory results in this compound’s biological interactions?

  • Methodological Answer : Implement double-blinded assays for cytotoxicity studies, with independent replication across labs. Use funnel plots to detect publication bias and meta-analysis to synthesize findings. Explicitly report confounding variables (e.g., cell line variability, endotoxin levels) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.